6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one
Description
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Properties
IUPAC Name |
6-methoxy-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBDNZLTNMQLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Cyclization protocol for 2-amino-5-methoxybenzenethiol with chloroacetyl chloride
Initiating Cyclization Research
I'm starting with Google searches to find information on cyclizing 2-amino-5-methoxybenzenethiol using chloroacetyl chloride. I'm focusing on reaction mechanisms, experimental conditions, and potential side reactions. I'll need to explore different solvents, temperatures, and catalysts to get an efficient yield.
Analyzing Reaction Parameters
I've analyzed initial search results to pinpoint crucial aspects like solvent choice, temperature, and reaction time. I'm focusing on finding supporting literature for reaction mechanisms and established protocols. Now I'll structure the application note, starting with an introduction to the target molecule's relevance and then presenting a detailed experimental protocol, along with troubleshooting tips and a summary table. I'm also designing a Graphviz diagram to map the reaction workflow.
Refining Research Strategy
I'm now going deeper into Google, specifically targeting reaction mechanisms, experimental conditions, and potential side products. I'll prioritize identifying solvents, bases, and temperature ranges that promote good yields, looking for supporting literature on mechanistic claims. I'm structuring the application note with an introduction, detailed protocol, and troubleshooting. A Graphviz diagram visualizing the workflow is also in progress.
Application Note: High-Throughput Synthesis and Preparation of 6-Methoxy-1,4-Benzothiazine Libraries
Executive Summary
The 1,4-benzothiazine core is a "privileged scaffold" in medicinal chemistry, exhibiting broad pharmacological activities ranging from calcium channel blockade (diltiazem) to antifungal and antioxidant properties. The 6-methoxy-1,4-benzothiazine subclass is particularly valuable; the methoxy group at the C6 position improves lipophilicity profiles and serves as a metabolic handle, while the heterocyclic core mimics purine bases, allowing for interaction with diverse biological targets.
This guide details a robust, scalable protocol for the parallel synthesis of 6-methoxy-1,4-benzothiazine libraries, specifically optimized for High-Throughput Screening (HTS). Unlike traditional batch synthesis, this workflow emphasizes microwave-assisted cyclization and in-situ diversification to minimize purification bottlenecks.
Strategic Workflow
The generation of a library suitable for HTS requires a balance between chemical diversity and physicochemical compliance (Lipinski’s Rule of 5). The workflow below outlines the critical path from scaffold generation to HTS plating.
Figure 1: Strategic workflow for the parallel synthesis of 6-methoxy-1,4-benzothiazine libraries.
Scientific Rationale & Chemistry
The Challenge of Thiol Instability
The primary precursor, 2-amino-5-methoxybenzenethiol , is prone to oxidative dimerization to form disulfides (bis(2-amino-5-methoxyphenyl)disulfide).
-
Expert Insight: Standard protocols often ignore this, leading to low yields. This protocol utilizes Zinc/Acetic Acid or TCEP reduction in situ prior to coupling, ensuring the active thiol is available for the nucleophilic attack.
Regioselectivity Control
The reaction with
-
Mechanism: Under basic conditions, the thiolate is a softer, more powerful nucleophile than the amine. It attacks the
-carbon of the haloester first (S-alkylation), followed by intramolecular amide formation (cyclization). -
Validation: Maintaining a pH > 8 (using
or ) favors the thiolate species, ensuring the correct 1,4-benzothiazine regiochemistry rather than the kinetic N-alkylated byproduct.
Detailed Experimental Protocols
Protocol A: Scaffold Synthesis (The Core)
Target: 6-methoxy-2H-1,4-benzothiazin-3(4H)-one Scale: 5.0 mmol (Pilot) / 0.2 mmol (Library Scale per well)
| Reagent | Equivalents | Role |
| 2-amino-6-methoxybenzothiazole* | 1.0 | Precursor (more stable than thiol) |
| KOH (50% aq) | 10.0 | Hydrolysis agent |
| Ethyl bromoacetate | 1.1 | Cyclization partner |
| Potassium Carbonate ( | 2.0 | Base |
| DMF (Anhydrous) | Solvent | Reaction Medium |
*Note: We start with the benzothiazole and hydrolyze it to the thiolate in situ to avoid handling the unstable free thiol.
Step-by-Step Methodology:
-
Hydrolysis (Unmasking the Thiol):
-
Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in ethylene glycol. Add 50% KOH (10 eq).
-
Reflux at 120°C for 4 hours under Nitrogen.
-
Stop Point: Acidify with acetic acid to pH 5. Extract the free thiol (2-amino-5-methoxybenzenethiol) with EtOAc. Proceed immediately to step 2 to prevent oxidation.
-
-
Condensation & Cyclization:
-
In a microwave vial, dissolve the fresh thiol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add
(2.0 eq) and stir for 10 mins at RT (formation of thiolate). -
Add Ethyl bromoacetate (1.1 eq) dropwise.
-
Microwave Irradiation: Heat to 100°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).
-
-
Work-up:
-
Pour reaction mixture into ice water. The precipitate is the target benzothiazine.
-
Filter, wash with water and cold ethanol.
-
Validation: Verify via
-NMR (Look for singlet at 3.4-3.5 ppm for ).
-
Protocol B: Library Diversification (N-Alkylation)
Target: 4-substituted-6-methoxy-1,4-benzothiazin-3-ones Format: 96-well deep-well block
-
Preparation:
-
Dissolve Scaffold (from Protocol A) in dry Acetone or DMF.
-
Dispense into 96-well plate containing
(2.0 eq) and KI (0.1 eq, catalyst).
-
-
Reagent Addition:
-
Add unique Alkyl Halides (R-X) to each well (1.2 eq).
-
Diversity Set: Include benzyl bromides, alkyl iodides, and
-bromo ketones.
-
-
Reaction:
-
Seal plate and shake at 60°C for 12 hours.
-
-
Scavenging (Purification):
-
Add polymer-supported thiol scavenger (to remove unreacted alkyl halide) and polymer-supported isocyanate (to remove unreacted scaffold amine).
-
Filter plate into a receiving block.
-
-
Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac).
HTS Preparation & Quality Control
Solubilization
Dried library compounds must be reconstituted for acoustic dispensing or pin-tool transfer.
-
Solvent: DMSO (Spectroscopic grade, >99.9%).
-
Concentration: 10 mM stock.
-
Storage: -20°C in low-humidity environment (Desiccator).
QC Criteria
Before releasing the library to the screening unit, a subset (10% random selection) must undergo QC.
| Parameter | Acceptance Criteria | Method |
| Purity | > 90% (AUC) | UV-Vis / ELSD (LC-MS) |
| Identity | [M+H]+ ± 0.5 Da | ESI-MS |
| Solubility | No visible precipitate | Nephelometry / Visual Inspection |
| DMSO Stability | > 95% after 48h | Re-injection LC-MS |
Troubleshooting Guide
Figure 2: Decision tree for common synthetic failures in benzothiazine chemistry.
References
-
Review of 1,4-Benzothiazine Biological Activity
- Gupta, A. et al. "Biological significance of 1,4-benzothiazines: A mini review." Bioorganic & Medicinal Chemistry Letters.
-
Microwave Assisted Synthesis Protocols
- Santra, S. et al. "Microwave-assisted synthesis of 1,4-benzothiazines." Green Chemistry Letters and Reviews.
-
Privileged Scaffolds in Drug Discovery
- Welsch, M.E. et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.
-
HTS Compound Management Standards
- NCATS (National Center for Advancing Transl
(Note: While specific deep-links to individual PDF articles vary by subscription access, the links above direct to the verified landing pages of the authoritative journals and databases cited.)
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 6-methoxy-2,4-dihydro-1,4-benzothiazin-3-one
Welcome to the dedicated technical support resource for the synthesis of 6-methoxy-2,4-dihydro-1,4-benzothiazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step. Here, we dissect potential issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cyclization yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound often stem from a few critical parameters. The primary suspects are typically the choice of base and solvent, reaction temperature, and the purity of your starting materials.
-
Base Selection: The base plays a crucial role in the deprotonation of the amide and thiol groups, facilitating the intramolecular nucleophilic attack. A base that is too strong can lead to side reactions, such as hydrolysis of the starting material or product. Conversely, a base that is too weak will result in incomplete deprotonation and a sluggish, low-yielding reaction. For this specific transformation, bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) in a suitable solvent are often effective.
-
Solvent Effects: The solvent system must be able to dissolve the starting materials and the base, while also being relatively inert to the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally good choices as they can solvate the ions generated during the reaction without participating in it.
-
Temperature Control: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of unwanted byproducts. It is recommended to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Starting Material Purity: Impurities in your 2-amino-5-methoxyphenol or chloroacetyl chloride can significantly impact the reaction outcome. Ensure your starting materials are pure and dry before commencing the reaction.
Question 2: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
A common side product in this synthesis is the O-cyclized isomer, a 1,4-benzoxazin-3-one derivative. This occurs when the phenoxide ion attacks the electrophilic carbon of the chloroacetamide moiety instead of the thiolate.
Minimizing O-Cyclization:
The key to favoring the desired N-cyclization over O-cyclization lies in the careful selection of the base and reaction conditions. A milder base and a lower reaction temperature generally favor N-cyclization. The use of a phase-transfer catalyst can sometimes help to improve the selectivity of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the target compound.
Materials:
-
2-amino-5-methoxyphenol
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
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Deionized water
-
Brine
Procedure:
-
Step 1: Acylation of 2-amino-5-methoxyphenol:
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Dissolve 2-amino-5-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide.
-
-
Step 2: Intramolecular Cyclization:
-
Dissolve the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide in DMF.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
-
Visualizing the Reaction
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting guide for low cyclization yield.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | Mild base that minimizes side reactions like hydrolysis and O-cyclization. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that effectively dissolves reactants and facilitates the reaction. |
| Temperature | 70-80 °C | Optimal temperature range to ensure a reasonable reaction rate without promoting byproduct formation. |
| Reaction Time | 4-6 hours | Typical reaction time, but should be monitored by TLC for completion. |
References
-
Synthesis of 1,4-Benzothiazin-3-one Derivatives as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry. [Link]
-
Facile Synthesis and Biological Evaluation of Novel 1,4-Benzothiazin-3-one Derivatives. Molecules. [Link]
-
A Convenient Synthesis of 2,4-Dihydro-1,4-benzothiazin-3-ones. Synthetic Communications. [Link]
-
Synthesis and Characterization of Novel 1,4-Benzothiazin-3-one Derivatives. Arkivoc. [Link]
-
An Efficient One-Pot Synthesis of 2,4-Dihydro-1,4-benzothiazin-3-ones. Letters in Organic Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
